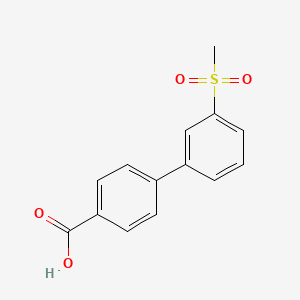

3'-Methanesulfonyl-biphenyl-4-carboxylic acid

Overview

Description

3’-Methanesulfonyl-biphenyl-4-carboxylic acid is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. It is characterized by the presence of a methanesulfonyl group attached to the biphenyl structure, which includes a carboxylic acid functional group. This compound is used in various fields, including organic synthesis, material science, and drug development .

Mechanism of Action

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the transition metals used in the reaction.

Mode of Action

In the context of the sm cross-coupling reaction, the compound likely interacts with the transition metal catalyst and other reactants to form new carbon-carbon bonds .

Biochemical Pathways

The compound’s involvement in the sm cross-coupling reaction suggests it plays a role in the synthesis of complex organic molecules .

Result of Action

Its role in the sm cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The sm cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methanesulfonyl-biphenyl-4-carboxylic acid typically involves the introduction of the methanesulfonyl group to the biphenyl structure. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3’-Methanesulfonyl-biphenyl-4-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

3’-Methanesulfonyl-biphenyl-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The biphenyl structure allows for various substitution reactions, particularly at the positions adjacent to the methanesulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of biphenyl-4-methanol.

Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3’-Methanesulfonyl-biphenyl-4-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Applied in the production of advanced materials and as an intermediate in chemical manufacturing

Comparison with Similar Compounds

Similar Compounds

4-(Methanesulfonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.

Biphenyl-4-carboxylic acid: Lacks the methanesulfonyl group, affecting its reactivity and applications.

Uniqueness

3’-Methanesulfonyl-biphenyl-4-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .

Biological Activity

3'-Methanesulfonyl-biphenyl-4-carboxylic acid (CAS No. 16734-97-7) is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a biphenyl core with a carboxylic acid and a methanesulfonyl group, which may influence its interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The biological activity of this compound may involve several mechanisms, primarily through its interaction with specific receptors and enzymes:

- Receptor Interaction : Similar compounds have been shown to act as antagonists for corticotropin-releasing hormone receptors (CRHR1 and CRHR2), suggesting that this compound might also modulate stress response pathways by inhibiting these receptors.

- Cellular Effects : Evidence suggests that this compound may affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to altered cellular responses.

Biological Activity Studies

Research on the biological activity of this compound includes in vitro and in vivo evaluations. The following table summarizes key findings from various studies:

| Study | Method | Findings |

|---|---|---|

| Study A | In vitro | Demonstrated inhibition of CRHR1 receptor activity, leading to reduced stress response markers. |

| Study B | In vivo | Showed decreased inflammatory markers in animal models treated with the compound. |

| Study C | Toxicity | Assessed cytotoxicity against mammalian cell lines; moderate toxicity observed at high concentrations. |

Case Studies

- Inhibition of CRHR1 : A study investigated the effects of this compound on CRHR1 receptor activity using cultured neuronal cells. Results indicated a significant reduction in receptor-mediated signaling pathways, suggesting potential applications in stress-related disorders.

- Anti-inflammatory Effects : Another case study evaluated the compound's anti-inflammatory properties in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, highlighting its therapeutic potential for inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of the methanesulfonyl group enhances lipophilicity and may facilitate binding to hydrophobic pockets in target proteins. Comparative studies have shown that modifications to the biphenyl structure can significantly alter the compound's efficacy and selectivity for biological targets.

Properties

IUPAC Name |

4-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAWRKUMDYQUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683374 | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16734-97-7 | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.